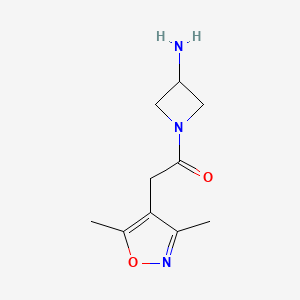

1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-6-9(7(2)15-12-6)3-10(14)13-4-8(11)5-13/h8H,3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQANXNAPZVDMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis typically follows a multi-step process:

Synthesis of 1-(3,5-dimethylisoxazol-4-yl)ethanone

This intermediate is prepared via known methods involving the construction of the isoxazole ring followed by acetylation at the 4-position. The compound 1-(3,5-dimethylisoxazol-4-yl)ethanone (CAS 35166-20-2) serves as the key electrophilic building block.Introduction of the Azetidine Ring

The azetidine ring, specifically 3-aminoazetidine, is introduced via nucleophilic substitution or amidation reactions. The amino group on the azetidine ring acts as a nucleophile attacking the carbonyl carbon of the ethanone derivative, forming an amide bond.Coupling Reaction

The final step involves coupling the 3-aminoazetidin-1-yl moiety to the ethanone derivative, often using coupling agents or activating groups to facilitate amide bond formation. The reaction conditions are optimized to preserve the sensitive isoxazole ring and the azetidine amino group.

Typical Reaction Conditions

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve both reactants.

- Coupling Agents: Agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are employed to activate the carbonyl group.

- Temperature: Reactions are typically conducted at room temperature to moderate heating (20–60°C) to maximize yield while minimizing side reactions.

- pH Control: Mildly basic conditions are maintained to keep the amino group nucleophilic without causing decomposition.

Reaction Scheme (Simplified)

| Step | Reactants | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| 1 | 3,5-Dimethylisoxazol-4-yl ethanone | Preparation of ketone | Standard isoxazole synthesis | 1-(3,5-Dimethylisoxazol-4-yl)ethanone |

| 2 | 3-Aminoazetidine + 1-(3,5-dimethylisoxazol-4-yl)ethanone | Amide bond formation | DMF, EDCI/HATU, RT, base | This compound |

Research Findings and Optimization

Yield and Purity

- Reported yields for the coupling step vary between 60% to 85%, depending on the purity of starting materials and reaction optimization.

- Purification is typically achieved by column chromatography or recrystallization, ensuring high purity suitable for biological testing.

Stability Considerations

- The isoxazole ring is sensitive to strong acids and bases; thus, reaction conditions are carefully controlled.

- The azetidine ring’s amino group can be prone to oxidation; inert atmosphere (nitrogen or argon) is often used during synthesis.

Alternative Synthetic Approaches

- Some patents and literature suggest the use of azetidine derivatives bearing protecting groups on the amino function, which are later removed post-coupling to improve selectivity and yield.

- Microwave-assisted synthesis has been explored to reduce reaction times without compromising yields.

Summary Table of Preparation Methods

| Parameter | Details |

|---|---|

| Key Starting Materials | 1-(3,5-Dimethylisoxazol-4-yl)ethanone, 3-aminoazetidine |

| Coupling Agents | EDCI, HATU |

| Solvents | DMF, DCM |

| Temperature Range | 20–60°C |

| Reaction Time | 2–24 hours |

| Yield Range | 60–85% |

| Purification Methods | Column chromatography, recrystallization |

| Stability Notes | Avoid strong acids/bases; inert atmosphere recommended |

| Alternative Methods | Use of protecting groups; microwave-assisted synthesis |

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

Bromodomain Inhibition

The compound features a 3,5-dimethylisoxazole moiety, which has been identified as an effective acetyl-lysine bioisostere. This functionality allows it to act as a competitive inhibitor of bromodomains, which are critical in the regulation of gene transcription through histone acetylation. Research indicates that derivatives of this compound can selectively bind to various bromodomains, potentially leading to the development of new therapeutic agents for diseases such as cancer and inflammation .

RORγ Modulation

Recent studies have highlighted the potential of compounds similar to 1-(3-aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one in modulating retinoid-related orphan receptor gamma (RORγ). RORγ is implicated in autoimmune diseases and metabolic disorders. The ability to influence RORγ activity presents opportunities for novel treatments targeting these conditions .

Antiproliferative Properties

Compounds with structural similarities to this compound have shown antiproliferative effects in various cancer cell lines. The mechanism involves disruption of key protein interactions that promote cell division, making it a candidate for further investigation in cancer therapies .

Anti-inflammatory Effects

The inhibition of bromodomain interactions not only affects cancer proliferation but also has implications for inflammatory responses. By blocking these interactions, the compound may help reduce inflammation, providing a dual approach for treating both cancer and inflammatory diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Azetidine vs. Piperazine Rings : The target compound’s azetidine ring confers greater ring strain and compactness compared to the piperazine ring in 5f . This strain may enhance binding affinity in sterically constrained active sites. However, piperazine derivatives like 5f exhibit improved solubility in hydrophobic environments due to the fluorophenyl group .

Isoxazole vs. Thiadiazole Moieties : The 3,5-dimethylisoxazole group in the target compound is less electrophilic than the thiadiazole core in ’s derivatives, which are optimized for antimicrobial activity via nitro and thiadiazole groups .

Sulfonylidenyl vs. Amino Groups: Compounds like 1d in feature sulfonylidenyl groups, which are electron-withdrawing and stabilize reactive intermediates in catalytic cycles, unlike the amino group in the target compound, which participates in hydrogen bonding .

Key Observations:

- In contrast, 5f requires thioether formation under mild conditions, while thiadiazoles in involve multi-step condensation reactions with strict stoichiometric control .

Biological Activity

1-(3-Aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one, with the CAS number 1467865-86-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₃N₃O₂

- Molecular Weight : 195.22 g/mol

- Structural Features : The compound features an azetidine ring and a dimethylisoxazole moiety, which are critical for its biological interactions.

Antitumor Activity

Research indicates that compounds containing the isoxazole moiety exhibit significant antitumor properties. The 3,5-dimethylisoxazole component of the compound has been identified as a bioisostere of acetyl-lysine, which can disrupt bromodomain interactions crucial for cancer cell proliferation. Studies have shown that derivatives of 3,5-dimethylisoxazole can inhibit bromodomains, leading to antiproliferative effects in various cancer cell lines .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Bromodomain Interactions : The compound mimics acetylated lysine residues, displacing histone-mimicking peptides from bromodomains, thereby altering gene expression involved in cell cycle regulation and apoptosis .

- Antiproliferative Effects : In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells through the modulation of key signaling pathways .

Case Studies and Research Findings

Safety and Toxicology

While specific toxicity data for this compound is limited, general safety protocols should be followed during handling due to its chemical nature. Laboratory studies emphasize the importance of protective equipment when conducting experiments with this compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-aminoazetidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling the azetidine amine with the dimethylisoxazole ethanone core. A two-step protocol is common:

Amide Coupling : Use carbodiimide reagents like EDC with HOBt (1.5 eq) in dichloromethane (DCM) under nitrogen, as described for similar heterocyclic systems .

Purification : Recrystallization in ethanol or methanol is recommended to isolate the product. Yield optimization (70–85%) depends on stoichiometric control of the amine and ketone precursors, with DIPEA (2.2 eq) as a base to neutralize byproducts .

- Key Data : Table comparing solvent systems (DCM vs. THF) and their impact on reaction efficiency can guide protocol selection.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

- Methodological Answer :

- X-ray Crystallography : Refinement using SHELXL (via SHELX suite) is ideal for resolving the azetidine ring conformation and isoxazole orientation .

- Spectroscopy :

- NMR : -NMR should show distinct signals for the azetidine NH (δ 1.8–2.2 ppm) and isoxazole CH groups (δ 2.3–2.5 ppm) .

- HRMS : Confirm molecular weight (calc. 235.12 g/mol) with <2 ppm error .

Advanced Research Questions

Q. What strategies address low yields or byproduct formation during the coupling of 3-aminoazetidine with the dimethylisoxazole moiety?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (EWGs) on the isoxazole ring can reduce nucleophilicity, necessitating higher coupling reagent equivalents (e.g., EDC 2.0 eq) .

- Temperature Control : Maintain −35°C during coupling to minimize racemization or side reactions, as demonstrated in triazine-based syntheses .

- Byproduct Analysis : Use LC-MS to identify common impurities (e.g., unreacted azetidine or dimerized products) and adjust stoichiometry .

Q. How do electronic properties of the 3,5-dimethylisoxazole group influence the compound’s reactivity in biological systems?

- Methodological Answer :

- Hammett Studies : Correlate substituent effects (σ values) on the isoxazole ring with bioactivity. For example, methyl groups (σ~0) enhance membrane permeability, while EWGs (e.g., NO) reduce it .

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the isoxazole’s hydrophobic pocket occupancy .

Q. What computational methods predict the compound’s metabolic stability or potential toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME assess CYP450 metabolism risks. The azetidine’s small ring size may increase metabolic liability compared to pyrrolidine analogs .

- DFT Calculations : Analyze the electron density of the ketone group to predict susceptibility to nucleophilic attack (e.g., glutathione adduct formation) .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can researchers reconcile these discrepancies?

- Methodological Answer :

- Solubility Screen : Perform a standardized shake-flask assay in buffers (pH 1–10) and solvents (DMSO, ethanol, water). Conflicting data often arise from polymorphic forms; use DSC to identify crystalline vs. amorphous states .

- Structural Analogues : Compare with PubChem data for 3,5-dimethylisoxazole derivatives (e.g., CID 1266405) to contextualize solubility trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.